AI-10-49 FRET IC50 Biochemical Potency: 85-Fold Improvement Over Monovalent Lead Compound AI-4-57
AI-10-49 inhibits the binding of CBFβ-SMMHC to the RUNX1 Runt domain with a FRET IC50 of 260 nM (0.26 μM), representing an 85-fold improvement in biochemical potency compared to the monovalent lead compound AI-4-57, which exhibits a FRET IC50 of 22 μM in the same assay format [1]. The enhanced potency is attributable to the bivalent architecture and trifluoromethoxy substitution incorporated into AI-10-49.
| Evidence Dimension | Biochemical inhibition of CBFβ-SMMHC binding to RUNX1 Runt domain |
|---|---|
| Target Compound Data | FRET IC50 = 260 nM (0.26 μM); ITC KD = 168 nM |
| Comparator Or Baseline | AI-4-57: FRET IC50 = 22 μM |
| Quantified Difference | 85-fold improvement (260 nM vs 22,000 nM) |
| Conditions | FRET assay with Venus-CBFβ-SMMHC and CyPet-RUNX1 Runt domain; ITC measurements |
Why This Matters
The 85-fold greater target engagement potency of AI-10-49 enables lower effective concentrations in cellular and in vivo assays, reducing off-target liability and compound consumption.
- [1] Illendula A, Pulikkan JA, Zong H, et al. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice. Science. 2015;347(6223):779-784. Table 1 and main text. View Source
